rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate
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Overview
Description
Rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and stringent quality control measures are essential to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-3-(acetamido)piperidine-2-carboxylate: Similar structure but lacks the trifluoro group.
Ethyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate is unique due to the presence of the trifluoroacetamido group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable tool for chemists, biologists, and medical researchers. Further studies and applications will continue to uncover its full potential and contributions to science and industry.
Properties
Molecular Formula |
C9H13F3N2O3 |
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Molecular Weight |
254.21 g/mol |
IUPAC Name |
methyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate |
InChI |
InChI=1S/C9H13F3N2O3/c1-17-7(15)6-5(3-2-4-13-6)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16) |
InChI Key |
CLQCWVYXKAJBLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CCCN1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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